Phenyl 4-chlorobenzenesulfonate
Description
Properties
CAS No. |
2437-33-4 |
|---|---|
Molecular Formula |
C12H9ClO3S |
Molecular Weight |
268.72 g/mol |
IUPAC Name |
phenyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H9ClO3S/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H |
InChI Key |
FQIJSBUGQPNMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl 4 Chlorobenzenesulfonate and Its Derivatives
Established Synthetic Routes to Phenyl 4-Chlorobenzenesulfonate (B8647990)
The formation of Phenyl 4-chlorobenzenesulfonate is primarily achieved through straightforward and well-documented synthetic protocols. These methods are valued for their reliability and the use of accessible starting materials.
Nucleophilic Substitution Reactions Utilizing Phenols and 4-Chlorobenzenesulfonyl Chloride
The most direct and widely employed method for synthesizing this compound and its analogues involves the nucleophilic substitution reaction between a phenol (B47542) and 4-chlorobenzenesulfonyl chloride. nih.govfigshare.com This reaction, often referred to as sulfonylation, capitalizes on the reactivity of the sulfonyl chloride group, which contains a good leaving group (chloride). utdallas.edu The oxygen atom of the phenol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process is typically carried out in the presence of a base to deprotonate the phenol, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
This approach is advantageous due to the commercial availability and relative low cost of both phenols and 4-chlorobenzenesulfonyl chloride. nih.govfigshare.com The reaction mechanism is analogous to other nucleophilic acyl substitutions and is a cornerstone of organic synthesis for creating sulfonate esters.
Multi-Step Organic Synthesis Approaches
While direct sulfonylation is common, multi-step sequences can also be employed, particularly when synthesizing more complex or substituted analogues from basic starting materials like benzene (B151609) or chlorobenzene (B131634). utdallas.edulumenlearning.com A multi-step synthesis involves a sequence of reactions where the product of one step becomes the starting material for the next. utdallas.edu For instance, the synthesis could begin with the chlorosulfonation of chlorobenzene to produce 4-chlorobenzenesulfonyl chloride itself. google.com This key intermediate is then reacted with phenol in a subsequent step as described above.
The strategic planning of multi-step syntheses is crucial, especially when dealing with substituted aromatic rings. The order of reactions dictates the final substitution pattern on the phenyl rings due to the directing effects of the functional groups present. lumenlearning.com For example, a nitro group might be introduced and later reduced to an amine, changing its directing effect from meta to ortho/para, thus allowing for controlled synthesis of specific isomers. lumenlearning.com
Synthesis of Substituted this compound Analogues
The core structure of this compound can be readily modified to produce a wide array of analogues with tailored properties and reactivity. These derivatives are particularly significant as precursors to functionalized arynes and other complex molecules.
Preparation of Aryne Precursors Incorporating this compound Moieties
A significant application of this compound chemistry is in the generation of arynes, which are highly reactive dehydroaromatic species. greyhoundchrom.com A notable class of aryne precursors, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, has been developed as a safer and more practical alternative to triflate-based precursors. nih.govfigshare.com
The synthesis of these precursors follows the established route of reacting a 2-(trimethylsilyl)phenol (B102975) with 4-chlorobenzenesulfonyl chloride. nih.gov These silylated phenols can be prepared through methods like directed ortho-lithiation of protected phenols followed by trapping with a silicon electrophile. orgsyn.org The resulting 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonate can then generate an aryne under mild conditions, typically by treatment with a fluoride (B91410) source like cesium fluoride (CsF). nih.govgreyhoundchrom.com The fluoride ion attacks the silicon atom, initiating an elimination reaction that expels the 4-chlorobenzenesulfonate leaving group and forms the aryne triple bond.
These precursors have demonstrated broad utility, participating in nucleophilic addition and cycloaddition reactions to afford a variety of products. nih.govfigshare.com For example, their reaction with furans leads to Diels-Alder cycloadducts. nih.gov
Table 1: Examples of Cycloaddition Reactions using Aryne Precursor 7a
| Furan Reactant | Product | Yield (%) |
|---|---|---|
| Furan | 29a | 77 |
| 2-Methylfuran | 29b | 69 |
| 2,5-Dimethylfuran | 29c | 72 |
Data sourced from a study on aryne precursor development. nih.gov
This methodology has been successfully applied in the total synthesis of natural products, such as (±)-aporphine. nih.gov
Derivatization Strategies for Functionalized Phenyl 4-Chlorobenzenesulfonates
Derivatization is the chemical modification of a compound to produce a new compound with different properties suitable for a specific application. sdiarticle4.com For Phenyl 4-chlorobenzenesulfonates, this can involve introducing various functional groups onto the aromatic rings to create a library of analogues or to facilitate analysis.
Functionalization can be achieved by starting with substituted phenols or substituted benzenesulfonyl chlorides. For instance, N-(heterocyclylphenyl)benzenesulfonamides have been synthesized as potential therapeutic agents, demonstrating how modifications to the core structure can impart biological activity. nih.gov The synthesis of these complex derivatives often involves coupling reactions to build the desired molecular framework before the final sulfonylation step.
Another key derivatization strategy involves exploiting the reactivity of the arynes generated from this compound precursors. nih.govfigshare.com These reactive intermediates can be "trapped" by a wide range of nucleophiles and dienes, leading to highly functionalized aromatic products that would be difficult to access through other means. nih.govgreyhoundchrom.comorgsyn.org This serves as an indirect method for the derivatization of the this compound framework.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction time, and ensuring cost-effectiveness and safety. researchgate.net In the synthesis of this compound and its derivatives, several parameters can be adjusted.
For the primary nucleophilic substitution reaction, key variables include the choice of base, solvent, and reaction temperature. The selection of a suitable base (e.g., triethylamine, pyridine) is crucial for efficient deprotonation of the phenol without causing unwanted side reactions. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
In the context of derivatization reactions, such as the pre-column derivatization of analytes for HPLC analysis, parameters like the molar ratio of the analyte to the derivatizing reagent and reaction time are carefully optimized to ensure complete and reproducible conversion. scholarsresearchlibrary.com For example, in one method, a 1:40 molar ratio of analyte to phenyl isothiocyanate (PITC) with a 60-second vortex time was found to be optimal. scholarsresearchlibrary.com
For the aryne generation from 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonate precursors, optimization involves the choice of fluoride source (e.g., CsF, TBAF), the use of crown ethers to enhance fluoride solubility and reactivity, the solvent, and the reaction temperature. nih.gov The reported yields for subsequent nucleophilic addition (24% to 92%) and cycloaddition reactions (up to 80%) indicate that reaction conditions play a significant role in the outcome and efficiency of these transformations. nih.govfigshare.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-Chlorobenzenesulfonyl chloride |
| (±)-aporphine |
| 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonate |
| 2-(trimethylsilyl)phenol |
| 4-chlorobenzenesulfinate |
| 4,4'-dichlorodiphenyl sulfone |
| Acetanilide |
| Aluminum chloride |
| Ammonia |
| Amyl nitrite |
| Aniline |
| Benzene |
| Benzoyl chloride |
| Bromotrichloromethane |
| Butynoyl chloride |
| Cesium fluoride |
| Chlorobenzene |
| Chlorosulfonic acid |
| Dimethylacetamide |
| Dimethylformamide |
| Furan |
| Hydrochloric acid |
| Isopropyl isocyanate |
| Lithium Diisopropylamide |
| N-phenyl triflimide |
| Phenol |
| This compound |
| Phenyl isocyanate |
| Phenyl isothiocyanate |
| Pyridine |
| Sodium hydroxide |
| Sulfanilamide |
| tert-butyl nitrite |
| Thionyl chloride |
| Triethylamine |
| Trifluoromethanesulfonic anhydride |
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for this compound and other aryl sulfonates, aiming to reduce environmental impact and improve safety. Key areas of focus include the use of alternative solvents, development of eco-friendly catalytic systems, and the use of energy-efficient technologies. sigmaaldrich.com
Solvent Selection: Traditional syntheses often employ volatile and hazardous organic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and nitrobenzene. nih.govnih.govgoogle.com Green chemistry seeks to replace these with more benign alternatives. Water is an ideal green solvent due to its availability, safety, and low environmental impact. researchgate.net Research has shown that oxyhalogenation of thiols and disulfides to form sulfonyl chlorides can be efficiently performed in water using an oxone-KX (X= Cl or Br) system. rsc.org This method is rapid and proceeds under mild conditions. rsc.org
Other greener solvent alternatives that are being explored include bio-based solvents derived from renewable resources like corncobs and bagasse. sigmaaldrich.comcore.ac.uk For example, 2-Methyltetrahydrofuran (2-MeTHF) is a viable substitute for tetrahydrofuran (B95107) (THF). sigmaaldrich.com Cyclopentyl methyl ether (CPME) is another promising alternative to ethereal solvents like THF and 1,4-dioxane, offering higher stability and resistance to peroxide formation. sigmaaldrich.comnih.gov For certain reactions, solvent-free conditions, sometimes facilitated by sunlight and natural acids like lemon juice, represent the ultimate green approach. orientjchem.org
Catalysis and Reaction Conditions: The move away from stoichiometric reagents to catalytic systems is a cornerstone of green synthesis. The use of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl3) is common in Friedel-Crafts reactions but generates significant waste. google.comgoogle.com The development of reusable, solid acid catalysts such as zeolites (e.g., H-beta, H-Y) offers a greener alternative for acylation and related reactions. google.com
Furthermore, innovative energy sources are being employed to drive reactions more efficiently. As mentioned, electrochemistry and photochemistry provide sustainable energy inputs for the synthesis of sulfonate esters. acs.orgnih.gov Electrochemical methods can eliminate the need for chemical oxidants, while visible-light-induced reactions can proceed at room temperature, reducing energy consumption. acs.orgnih.gov Ultrasound-assisted synthesis is another energy-efficient technique that can dramatically accelerate reaction times under mild conditions. benthamdirect.comnih.gov These methods not only reduce energy usage but also often lead to cleaner reactions with fewer byproducts. acs.orgnih.govbenthamdirect.com
The development of metal-free catalytic systems, such as the use of iodine (I2) in ultrasound-assisted synthesis, further enhances the green profile of these reactions by avoiding potentially toxic and expensive heavy metals. benthamdirect.com
Interactive Table 2: Green Chemistry Approaches in Sulfonate Ester Synthesis
| Green Principle | Traditional Approach | Greener Alternative | Example/Benefit | Reference |
|---|---|---|---|---|
| Safer Solvents | Dichloromethane (DCM), DMF, Nitrobenzene | Water, 2-MeTHF, CPME, Solvent-free | Reduced toxicity and environmental impact. Water as a medium for oxyhalogenation. | sigmaaldrich.comnih.govresearchgate.netrsc.org |
| Catalysis | Stoichiometric Lewis Acids (e.g., AlCl3) | Reusable solid acids (Zeolites), Metal-free catalysts (I2), Copper catalysts | Reduced waste, catalyst recyclability, avoidance of toxic metals. | researchgate.netbenthamdirect.comgoogle.com |
| Energy Efficiency | High-temperature reflux | Electrochemistry, Photochemistry, Ultrasound | Lower energy consumption, mild reaction conditions, faster reactions. | acs.orgnih.govbenthamdirect.com |
| Renewable Feedstocks | Petroleum-based starting materials | Bio-derived solvents (e.g., 2-MeTHF from corncobs) | Reduced reliance on fossil fuels. | sigmaaldrich.comcore.ac.uk |
Chemical Reactivity and Mechanistic Studies of Phenyl 4 Chlorobenzenesulfonate
The Sulfonate Moiety as a Superior Leaving Group in Phenyl 4-Chlorobenzenesulfonate (B8647990)
In the realm of nucleophilic substitution reactions, the efficiency of the transformation is often dictated by the ability of a particular molecular fragment, the leaving group, to depart from the substrate. wikipedia.org A good leaving group must be able to stabilize the negative charge it acquires upon heterolytic bond cleavage. wikipedia.org The sulfonate group (R-SO₃⁻) is recognized as one of the most effective leaving groups in organic chemistry. nih.gov
The exceptional leaving group ability of the 4-chlorobenzenesulfonate moiety in Phenyl 4-chlorobenzenesulfonate can be attributed to several factors:
Resonance Stabilization: The negative charge on the oxygen atom of the sulfonate anion is extensively delocalized across the three oxygen atoms and the sulfur atom through resonance. This distribution of charge significantly stabilizes the resulting anion.
Inductive Effect: The sulfur atom, being highly electronegative and in a high oxidation state (+6), along with the attached oxygen atoms, exerts a strong electron-withdrawing inductive effect. The chloro-substituent on the benzene (B151609) ring further enhances this effect, increasing the stability of the conjugate base.
Low Basicity: Good leaving groups are typically weak bases. Sulfonic acids, such as 4-chlorobenzenesulfonic acid, are strong acids, meaning their conjugate bases (sulfonates) are very weak and stable.
The reactivity of sulfonate esters as leaving groups is substantially higher than that of other common leaving groups like halides. The relative rate of solvolysis for sulfonates is estimated to be approximately 10¹⁰ to 10¹² times greater than for corresponding halides. nih.gov This superior reactivity allows for nucleophilic substitution reactions to occur under milder conditions and with a broader range of nucleophiles. The conversion of alcohols into sulfonate esters, such as tosylates or mesylates, is a standard strategy to transform a poor leaving group (hydroxide) into an excellent one, facilitating subsequent substitution reactions. libretexts.org
Cross-Coupling Reactions Catalyzed by Transition Metals
Aryl sulfonates, including chlorobenzenesulfonates, are valuable electrophiles in transition metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Recent advancements have highlighted the use of environmentally benign and cost-effective iron catalysts for cross-coupling reactions. bohrium.comnih.gov Specifically, the iron-catalyzed Kumada-type cross-coupling of aryl chlorobenzenesulfonates with alkyl Grignard reagents has proven to be a highly efficient method for synthesizing alkyl-substituted benzenesulfonate (B1194179) esters. mdpi.com
A key finding is that aryl sulfonate esters are exceptionally reactive activating groups for this type of iron-catalyzed C(sp²)–C(sp³) cross-coupling. bohrium.commdpi.com The reaction proceeds with excellent chemoselectivity, meaning the cross-coupling occurs at the C-Cl bond while the sensitive sulfonate ester moiety remains intact. mdpi.com This is significant because the S-O bond is susceptible to nucleophilic cleavage by strong nucleophiles like Grignard reagents. The use of benign urea-based ligands, such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), has been shown to be effective, replacing more toxic solvents like N-methyl-2-pyrrolidone (NMP). bohrium.comresearchgate.net
The general reaction scheme involves the coupling of a chlorobenzenesulfonate with an alkyl Grignard reagent in the presence of an iron catalyst and a ligand.
Table 1: Iron-Catalyzed Cross-Coupling of this compound with Alkyl Grignard Reagents
| Entry | Grignard Reagent (R-MgBr) | Product | Yield (%) |
| 1 | n-HexylMgBr | Phenyl 4-(n-hexyl)benzenesulfonate | 94 |
| 2 | n-ButylMgBr | Phenyl 4-(n-butyl)benzenesulfonate | 91 |
| 3 | i-PropylMgBr | Phenyl 4-(i-propyl)benzenesulfonate | 85 |
| 4 | CyclohexylMgBr | Phenyl 4-(cyclohexyl)benzenesulfonate | 82 |
Reaction conditions typically involve Fe(acac)₃ as the catalyst and a urea-based ligand in a suitable solvent like THF. Data is representative of findings in the field. bohrium.commdpi.com
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are among the most powerful tools for constructing biaryl structures. researchgate.net This reaction typically involves the coupling of an organoboronic acid with an organohalide or a sulfonate (like a triflate) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net
Aryl sulfonates, such as triflates and nonaflates, are excellent electrophiles for Suzuki-Miyaura couplings, often exhibiting reactivity comparable to or greater than that of aryl bromides. Given that this compound possesses a sulfonate ester, it can be considered a potential substrate for such transformations, likely at the C-O bond of the phenoxy group under specific catalytic conditions that favor C-O bond activation over C-S or C-Cl bond activation. However, the more common application involves using the aryl sulfonate part itself as the leaving group.
Research has shown that palladium catalysts can facilitate the coupling of arylboronic acids with various aryl electrophiles. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, water-soluble palladium complexes have been developed to catalyze these couplings in aqueous media. researchgate.net
A related modern development is the palladium-catalyzed homologation of arylboronic acids using halomethylboronic esters. This process relies on a rare oxidative addition to the halomethyl reagent, followed by a highly chemoselective transmetalation from the arylboronic acid, effectively inserting a CH₂ group. st-andrews.ac.uk This demonstrates the nuanced control achievable in palladium catalysis involving organoboron reagents.
Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Electrophile | Boronic Acid | Catalyst System | Product |
| 1 | Aryl Triflate | Phenylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl (B1667301) derivative |
| 2 | Aryl Bromide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand / Base | 4-Methoxybiphenyl derivative |
| 3 | 4-Iodo-benzoic acid | (3-Propionamidophenyl)boronic acid | Na₂PdCl₄ / PPh₂PhSO₃Na / HCOOH | Substituted biphenyl carboxylic acid |
This table illustrates the general utility of the Suzuki-Miyaura reaction with various electrophiles, including sulfonates. Data is representative of findings in the field. researchgate.netnih.gov
Cycloaddition Reactions Initiated by this compound Derivatives
This compound and its derivatives can serve as precursors for highly reactive intermediates, particularly arynes, which readily undergo cycloaddition reactions to form complex cyclic molecules. nih.govresearchgate.net The generation of an aryne from a this compound-type precursor creates a strained, highly reactive triple bond within the aromatic ring. This intermediate can then be "trapped" by a variety of reactants in a cycloaddition process.
Cycloaddition reactions are concerted processes where two π-electron systems combine to form a ring, resulting in two new σ-bonds and a reduction in the number of π-bonds. libretexts.org The specific type of cycloaddition is often denoted by the number of π-electrons participating from each component, such as the well-known [4+2] Diels-Alder reaction. libretexts.org In the context of arynes generated from this compound derivatives, the aryne typically acts as a two-π-electron component (an "arynophile").
Research into aryne precursors has shown that a range of functionalized arynes can be generated and trapped with various cycloaddition partners. For instance, arynes generated from triaryloxonium ion precursors, which feature a powerful leaving group analogous to the sulfonate, have been shown to react with trapping agents like nitrones, azides, and alkenes to yield a diverse array of polycyclic products. researchgate.net
The efficiency and outcome of these cycloaddition reactions are significant. Detailed studies on aryne precursors demonstrate that these reactions can proceed with high yields, providing a reliable method for constructing complex molecular frameworks that are valuable in materials science and medicinal chemistry. nih.govresearchgate.net The versatility of this method allows for the fusion of aromatic rings with various substrates, highlighting the synthetic utility of aryne intermediates. nih.gov
Table 1: Examples of Cycloaddition Reactions with Trapped Arynes Generated from Precursors
| Aryne Precursor Type | Trapping Agent | Resulting Product Type | Yield (%) |
| Triaryloxonium Salt | Furan | [4+2] Cycloadduct | 91% |
| Triaryloxonium Salt | Nitrone | Isoxazoline Derivative | 80% |
| Triaryloxonium Salt | Alkene | Benzocyclobutene Derivative | 87% |
| Triaryloxonium Salt | Azide | Triazole Derivative | 86% |
| Data derived from studies on triaryloxonium ion precursors, which serve as analogs for aryne generation. researchgate.net |
Elucidation of Aryne Generation Mechanisms from this compound Precursors
The formation of an aryne from a precursor like this compound involves the removal of two adjacent substituents from the aromatic ring: a proton (H+) and a leaving group. In this case, the 4-chlorobenzenesulfonate group serves as the leaving group. The mechanism is typically initiated by a base, which deprotonates the carbon atom ortho to the sulfonate ester. This is followed by the elimination of the leaving group to form the aryne triple bond.
The choice of base and reaction conditions is critical and can influence the efficiency of aryne generation. Studies on analogous systems, such as triaryloxonium ions, have shown that even a weak solid base like potassium phosphate (B84403) can effectively trigger the elimination process at room temperature. researchgate.net This mild approach enhances the functional group tolerance of the reaction, making it applicable to a wider range of complex molecules. researchgate.net
The key to the process is the presence of a good leaving group. The 4-chlorobenzenesulfonate group is an effective leaving group due to the electron-withdrawing nature of the sulfonyl group and the chlorine atom, which stabilizes the resulting anion. Quantum computational studies and kinetic isotope effect experiments on similar systems have been employed to shed light on the precise mechanistic pathway. researchgate.net
The mechanism of aryne formation from precursors bearing a leaving group and an adjacent proton has been a subject of detailed investigation. Two primary pathways are often considered: a concerted mechanism and a stepwise (polar) mechanism.
In a concerted mechanism , the deprotonation and the departure of the leaving group would occur in a single, synchronous step. However, experimental and computational evidence for aryne generation from precursors like triaryloxonium salts points towards a stepwise process. researchgate.net
The more favored pathway is a polar, stepwise mechanism that can be described as an elimination, unimolecular, conjugate base (E1cB-like) mechanism. researchgate.net This process involves two distinct steps:
Deprotonation: A base removes the proton from the position ortho to the leaving group, forming a carbanionic intermediate (a conjugate base). This is typically the rate-determining step.
Elimination: The resulting carbanion then expels the leaving group (the 4-chlorobenzenesulfonate anion) to form the neutral aryne intermediate.
Investigations using quantum computation combined with intramolecular kinetic isotope studies support this stepwise, E1cB-like mechanism. researchgate.net These studies confirm that the oxonium ion (and by analogy, the sulfonate group) acts as a powerful electron-withdrawing group, facilitating the initial deprotonation, and as a highly effective leaving group in the subsequent elimination step. researchgate.net This mechanistic understanding is crucial for controlling the reaction and designing new synthetic strategies that rely on the generation of arynes. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Phenyl 4-Chlorobenzenesulfonate (B8647990) as a Versatile Building Block in Organic Synthesis
Phenyl 4-chlorobenzenesulfonate serves as a crucial starting material, particularly in the synthesis of more complex molecules. Its chemical structure allows for a variety of transformations, making it a valuable component in the synthetic chemist's toolbox. One of the most notable applications is its use in the preparation of aryne precursors. nih.govacs.orgresearchgate.netnih.govfigshare.com
Organic building blocks are fundamental molecular entities that form the basis for constructing more complex organic compounds. hilarispublisher.com These foundational units are pivotal in the synthesis of a wide array of organic molecules, including pharmaceuticals and advanced materials. hilarispublisher.com The versatility of these building blocks stems from the diverse functional groups they can possess and the various ways they can be interconnected. hilarispublisher.com
Role in Total Synthesis of Complex Natural Products and Analogues
The quest for the total synthesis of complex natural products is a driving force in organic chemistry. These endeavors not only provide access to biologically active molecules but also spur the development of new synthetic methodologies.
Application in the Total Synthesis of (±)-Aporphine
A significant achievement highlighting the utility of this compound derivatives is the total synthesis of (±)-aporphine. nih.govacs.orgresearchgate.netnih.govfigshare.com Aporphine (B1220529) alkaloids are a class of natural products with a wide range of biological activities. nih.govnih.govnih.gov The synthesis of the aporphine core has been a subject of interest, with various strategies being developed, including intramolecular oxidative and non-oxidative cyclizations. nih.gov
In a notable synthesis, 2-(trimethylsilyl)this compound, derived from Phenyl 4-chlorobenzenesulfonyl chloride, was successfully employed as an aryne precursor to construct the characteristic framework of (±)-aporphine. nih.govacs.orgresearchgate.net This approach showcases the ability of this compound derivatives to facilitate the formation of complex molecular architectures under relatively mild conditions. nih.govresearchgate.net
Contributions to Aryne Chemistry for Diverse Chemical Transformations
Arynes are highly reactive intermediates that have been widely used in organic synthesis to construct complex molecular frameworks. wikipedia.orgnih.govnih.gov The generation of arynes under mild conditions is crucial for their practical application. A class of aryne precursors, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, has been developed from phenols and 4-chlorobenzenesulfonyl chloride, an inexpensive and easy-to-handle reagent. nih.govacs.orgresearchgate.net These precursors allow for the formation of arynes through a fluoride-induced reaction under mild conditions. nih.govresearchgate.net
The generated arynes can then participate in a variety of chemical transformations, including nucleophilic addition and cycloaddition reactions. nih.govacs.orgresearchgate.net For instance, nucleophilic addition reactions with these aryne precursors have yielded addition products in yields ranging from 24% to 92%. nih.govacs.orgresearchgate.netnih.govfigshare.com
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Halogenated Phenols | Diphenyl Ethers (13f, 13g) | 80-89 | nih.govacs.org |
| 2-Bromophenol (gram scale) | Diphenyl Ether (13g) | 46 | nih.govacs.org |
Furthermore, these aryne precursors have been successfully used in cycloaddition reactions, affording cycloadducts in yields up to 80%. nih.govacs.orgresearchgate.netnih.govfigshare.com
| Aryne Precursor | Diene | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(trimethylsilyl)this compound (7a) | Furans (28) | Cycloadducts (29a-29c) | 69-77 | nih.gov |
| 4,5-dimethyl-2-(trimethylsilyl)aryl 4-chlorobenzenesulfonate (7b) | Furan | Cycloadduct (29d) | 63 | nih.gov |
| 4,5-difluoro-2-(trimethylsilyl)aryl 4-chlorobenzenesulfonate (7c) | Furan | Cycloadduct (29e) | 11 | nih.gov |
The [3+2] cycloaddition reaction between azides and 2-(trimethylsilyl)this compound has also been explored, leading to the formation of benzotriazoles in yields of 58% to 63%. nih.govacs.org
Development of Novel Chemical Entities for Specific Research Purposes
The adaptable nature of the this compound scaffold allows for its incorporation into novel chemical entities designed for specific functions in materials science and coordination chemistry.
Ligands in Metal-Organic Coordination Chemistry
In the field of coordination chemistry, the design of ligands is crucial for the development of metal-organic frameworks (MOFs) and other coordination complexes with desired properties. nih.govossila.comuni-wuerzburg.de While direct applications of this compound as a primary ligand in widely reported MOFs are not extensively documented, its structural motifs can be found in more complex ligands. The principles of ligand design involve incorporating functional groups capable of bridging metal centers to construct well-defined crystalline materials. mdpi.com The versatility of the sulfonate group and the potential for functionalization of the phenyl rings make this compound derivatives interesting candidates for the synthesis of bespoke ligands for metal-organic coordination chemistry.
Chromophores for Nonlinear Optical Applications
Chromophores are molecules responsible for the color of a compound and are central to the development of materials with nonlinear optical (NLO) properties. rsc.orgresearchgate.net These materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is often related to the presence of donor and acceptor groups connected by a π-conjugated system. rsc.org
Theoretical studies on phenyl-substituted polyacetylenes have shown that these materials exhibit highly anisotropic NLO responses, which are in keeping with their structural anisotropy. aps.orgarxiv.org While this compound itself is not a primary chromophore, its structure can be modified to incorporate electron-donating and electron-withdrawing groups, thereby creating a push-pull system necessary for NLO activity. The chlorobenzenesulfonate group can act as an electron-withdrawing moiety, and the phenyl group can be functionalized with electron-donating groups to create novel chromophores for NLO applications.
Utilization in the Preparation of Intermediates for Pharmaceutical and Agrochemical Research
This compound serves as a key electrophilic substrate in the synthesis of more complex molecules, leveraging the reactivity of the sulfonate ester. While direct, large-scale applications in named drug synthesis are not extensively documented in publicly available literature, its utility is inferred from the fundamental reactivity of arenesulfonates. These compounds are recognized for their role as precursors in the formation of C-N and C-O bonds, which are ubiquitous in pharmaceutical and agrochemical agents.
The primary mode of application involves the regioselective cleavage of either the C-O or S-O bond of the sulfonate ester upon reaction with a nucleophile. This reactivity allows for the introduction of the phenoxy group or the 4-chlorobenzenesulfonyl group into a target molecule. For instance, in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities including antibacterial and anticancer properties, arenesulfonates can act as electrophilic partners for amine nucleophiles. nih.gov Research into the synthesis of novel sulfonamide derivatives with potential anticancer and radiosensitizing effects highlights the importance of the 4-chlorobenzenesulfonamide (B1664158) moiety, which can be derived from precursors like this compound. nih.gov
Furthermore, the 4-chlorobenzenesulfonyl group is a structural component in some biologically active molecules. For example, novel inhibitors of β-catenin, a target in cancer therapy, have been developed incorporating a 4-chlorobenzenesulfonamide structure. nih.gov The synthesis of such compounds often proceeds through the reaction of an amine with 4-chlorobenzenesulfonyl chloride, a reagent that can be prepared from related sulfonic acids. This compound can be considered a stable precursor or a synthetic equivalent for such reactions, particularly in scenarios requiring controlled release or specific reaction conditions.
The reactivity of sulfonate esters like this compound is influenced by the nature of the nucleophile. Hard nucleophiles, such as oxygen and nitrogen nucleophiles, tend to attack the sulfur atom, leading to the formation of sulfonamides or other sulfonyl derivatives. rsc.org In contrast, softer nucleophiles may react at the phenyl carbon, resulting in the transfer of the phenoxy group. This differential reactivity allows for its application in diverse synthetic strategies for creating intermediates for bioactive molecules.
Table 1: Potential Applications in Intermediate Synthesis
| Target Compound Class | Role of this compound | Key Reaction Type | Relevance |
| Sulfonamides | Electrophilic precursor to the 4-chlorobenzenesulfonyl moiety. | Nucleophilic substitution at sulfur. | Precursor to a common pharmacophore with diverse biological activities. nih.govnih.gov |
| Aryl Ethers | Phenoxy group donor. | Nucleophilic substitution at the phenyl carbon. | Construction of diaryl ether linkages present in some bioactive compounds. |
| Substituted Arenes | Source of an activated phenyl group. | Nucleophilic aromatic substitution (under specific conditions). | Introduction of functionalized aromatic rings in complex molecules. |
Influence of Structural Features on Reactivity and Intermolecular Interactions in Materials Science
The structural characteristics of this compound, particularly the arrangement of its aromatic rings and the presence of the chlorine and sulfonyl groups, play a crucial role in determining its reactivity and its behavior in the solid state, which is pertinent to materials science applications.
Structural Features and Reactivity:
The reactivity of this compound is dictated by the electrophilic nature of the sulfur atom in the sulfonate group and the carbon atoms of the two aromatic rings. The electron-withdrawing nature of the 4-chlorobenzenesulfonyl group activates the phenyl ring towards nucleophilic attack, although less so than dinitro- or trinitro-substituted systems. doubtnut.com The key structural feature influencing its reactivity as an electrophile is the S-O-C linkage. Nucleophilic attack can occur at the sulfonyl sulfur, leading to S-O bond cleavage, or at the ipso-carbon of the phenyl ring, leading to C-O bond cleavage. The regioselectivity of this attack is dependent on the nature of the nucleophile and the reaction conditions.
The chlorine substituent on the benzenesulfonate (B1194179) ring further influences the electrophilicity of the sulfonyl group. This halogen atom, through its inductive electron-withdrawing effect, enhances the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack compared to an unsubstituted phenyl benzenesulfonate.
Intermolecular Interactions in the Solid State:
In the crystal lattice of the trichloro-analogue, the two aryl rings adopt a gauche orientation relative to each other around the sulfonate S-O bond. nih.goviucr.org This non-planar conformation is a common feature in diaryl sulfonates. The dominant intermolecular interactions observed are of the C-Cl⋯π type, where a chlorine atom of one molecule interacts with the electron-rich π-system of an aromatic ring of a neighboring molecule. nih.goviucr.org These interactions are directional and play a crucial role in the formation of extended supramolecular structures, such as ribbons and layers. nih.gov
It is highly probable that this compound would exhibit similar intermolecular interactions. The presence of the chlorine atom and the two aromatic rings provides the necessary components for C-Cl⋯π and potentially π-π stacking interactions. The sulfonyl group, with its polar S=O bonds, can also participate in dipole-dipole interactions and potentially weak C-H⋯O hydrogen bonds. The interplay of these non-covalent interactions governs the molecular packing and can influence properties such as melting point, solubility, and even mechanical properties of the crystalline material.
Table 2: Key Structural and Interaction Parameters (Inferred from Analogs)
| Parameter | Description | Influence on Properties | Supporting Evidence |
| Dihedral Angle (Ar-S-O-Ar) | The gauche arrangement of the two aromatic rings. | Affects molecular packing and can lead to chiral crystal structures. | Observed in phenyl 2,4,5-trichlorobenzenesulfonate. nih.goviucr.org |
| C-Cl⋯π Interactions | Interaction between the chlorine atom and the π-electron cloud of an aromatic ring. | Key directional force in crystal packing, leading to the formation of supramolecular assemblies. | Dominant interaction in the crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate. nih.goviucr.org |
| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Contributes to the stability of the crystal lattice and can influence electronic properties. | A common interaction in aromatic compounds. |
| C-H⋯O Hydrogen Bonds | Weak hydrogen bonds involving C-H donors and the sulfonyl oxygen acceptors. | Provides additional stabilization to the crystal packing. | Often observed in sulfonate-containing crystal structures. |
The understanding of these structural features and intermolecular forces is fundamental for the rational design of new materials. By modifying the substituents on the aromatic rings, it is possible to tune the intermolecular interactions and thus control the self-assembly of the molecules into desired architectures for specific applications in materials science, such as in the development of novel organic semiconductors or nonlinear optical materials.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations on the Electronic Structure of Phenyl 4-Chlorobenzenesulfonate (B8647990)
Quantum chemical calculations are essential for elucidating the arrangement and energy of electrons within a molecule. northwestern.edu Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve approximations of the Schrödinger equation, yielding valuable information about molecular orbitals and charge distribution. northwestern.edursc.org For Phenyl 4-chlorobenzenesulfonate, these calculations can predict its reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and represents the molecule's capacity to act as an electrophile or electron acceptor. youtube.comlibretexts.org
The interaction and energy gap between the HOMO and LUMO are critical indicators of a molecule's kinetic stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, one would anticipate that the HOMO is primarily localized on the electron-rich phenyl ring (the phenoxy group). The LUMO, in contrast, would likely be centered on the electron-withdrawing 4-chlorobenzenesulfonate portion of the molecule, particularly around the sulfonyl group and the chloro-substituted ring. The precise energies and spatial distributions of these orbitals can be determined through quantum chemical calculations, which are crucial for predicting how the molecule will interact with other chemical species in reactions. numberanalytics.com
The distribution of electron density within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.org MEP maps illustrate the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions. libretexts.org Typically, red indicates regions of most negative electrostatic potential (electron-rich), while blue represents areas of most positive electrostatic potential (electron-poor), with other colors like green and yellow representing intermediate potentials. researchgate.net
In this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): High electron density concentrated around the highly electronegative oxygen atoms of the sulfonate group and the chlorine atom. These areas are susceptible to attack by electrophiles.
Positive Potential (Blue): Electron-deficient regions, primarily associated with the hydrogen atoms of the two aromatic rings.
Neutral Regions (Green): Areas of relatively neutral potential across the carbon frameworks of the phenyl rings.
Understanding this charge landscape is invaluable for predicting sites of nucleophilic and electrophilic attack and for analyzing non-covalent interactions that dictate molecular recognition and crystal packing. libretexts.orgresearchgate.net
Theoretical Modeling of Reaction Mechanisms and Transition States
Theoretical modeling allows chemists to map out the entire energy landscape of a chemical reaction, from reactants to products. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. mdpi.comyoutube.com Methods such as DFT are commonly used to locate the geometries of transition states—the highest energy points along a reaction coordinate—and to calculate the activation energy barriers. mdpi.com
For this compound, theoretical modeling is particularly useful for studying nucleophilic substitution reactions. Researchers can investigate the regioselectivity of bond cleavage, specifically whether the C-O or S-O bond is more likely to break when the molecule reacts with a nucleophile. nih.goviucr.org Computational studies can model the transition states for both pathways, and the calculated activation energies would indicate the kinetically favored product. rsc.org For instance, the reaction between the closely related phenyl 2,4,5-trichlorobenzenesulfonate and amine nucleophiles has been explored to understand the role of substituents on the sulfonyl group in directing these substitution reactions. nih.gov Such theoretical investigations provide mechanistic insights that are often difficult to obtain through experimental means alone.
Analysis of Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves into a highly ordered three-dimensional lattice known as a crystal. The specific arrangement, or crystal packing, is governed by a complex interplay of intermolecular interactions. ias.ac.in Computational analysis, often combined with experimental X-ray diffraction data, helps to identify and quantify these interactions.
Halogen bonding is a non-covalent interaction where a halogen atom (like chlorine) acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) on an adjacent molecule. nih.gov The electrophilic character is concentrated in a region known as the σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov
In the crystal structure of the analogous compound phenyl 2,4,5-trichlorobenzenesulfonate, extensive C—Cl···π interactions are observed. nih.goviucr.org These interactions involve the chlorine atoms of one molecule interacting with the electron-rich π-systems of the phenyl rings of neighboring molecules. These C—Cl···π bonds act as "glue," linking the molecules into ribbons and layers. nih.goviucr.orgnih.gov It is highly probable that this compound would exhibit similar C—Cl···π interactions, playing a significant role in its crystal packing.
Table 1: C—Cl···π Interaction Distances in Phenyl 2,4,5-trichlorobenzenesulfonate nih.gov
| Interacting Atoms | Distance (Å) | Description |
| Cl1···Cg(C7-C12) | 3.525 (1) | Strong interaction forming ribbons |
| Cl2···Cg(C7-C12) | 3.972 (1) | Strong interaction forming ribbons |
| Cl3···Cg(C1-C6) | - | Weaker interaction within the ribbon |
| Cl1···Cg(C7-C12) | - | Weaker interaction linking ribbons |
| Cg refers to the centroid of the specified aromatic ring. |
While lacking strong hydrogen bond donors like O-H or N-H, this compound can participate in weaker C—H···O hydrogen bonds. rsc.org In these interactions, the slightly acidic hydrogen atoms on the aromatic rings act as donors, while the electronegative oxygen atoms of the sulfonate group act as acceptors. nih.gov
Anion-π Interactions
Anion-π interactions are non-covalent forces that occur between an anion and the electron-rich face of a π-system. While seemingly counterintuitive, these interactions are favorable when the π-system is electron-deficient, a characteristic that can be induced by the presence of electron-withdrawing substituents on the aromatic ring. In the case of this compound, the sulfonate group and the chlorine atom are strongly electron-withdrawing, which significantly reduces the electron density of the phenyl ring, making it susceptible to interactions with anions.
Theoretical studies have established that the interaction energy of anion-π interactions can be substantial, often in the range of 20-50 kJ/mol. researchgate.net The strength of this interaction is influenced by several factors, including the nature of the anion, the electronic properties of the π-system, and the surrounding medium.
While direct computational studies on anion-π interactions involving this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous systems. For instance, the crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate reveals the presence of C—Cl⋯π interactions, a related type of non-covalent interaction where the chlorine atom acts as the electrophilic species interacting with the π-system of an adjacent molecule. nih.gov In this particular structure, the Cl⋯π distance is reported to be 3.4187 (16) Å. nih.gov It is therefore highly probable that similar halogen-π interactions play a role in the solid-state packing of this compound.
Computational modeling, typically employing Density Functional Theory (DFT), can be used to probe these interactions in detail. By constructing a model system, for example, a dimer of this compound, one can calculate the interaction energies and geometric parameters of the anion-π or halogen-π interactions. The table below illustrates the kind of data that would be generated from such a computational study, based on typical values for related systems.
| Interaction Type | Interacting Fragments | Calculated Interaction Energy (kcal/mol) | Key Geometric Parameter |
| Halogen-π | Cl of one molecule and Phenyl ring of another | -2.5 to -5.0 | Cl•••π centroid distance (Å) |
| Anion-π | External anion (e.g., Cl⁻) and Phenyl ring | -5.0 to -15.0 | Anion•••π centroid distance (Å) |
This table presents hypothetical data based on computational studies of similar chlorinated aromatic sulfonates.
These computational approaches not only quantify the strength of such interactions but also provide a detailed picture of the electron density distribution, helping to visualize the nature of the bonding.
Prediction and Interpretation of Spectroscopic Properties through Computational Methods
Computational chemistry is a powerful tool for the prediction and interpretation of various spectroscopic properties of molecules, including vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. These computational approaches, most notably Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the assignment of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic behavior.
For this compound, computational methods can predict its key spectroscopic signatures. A typical computational workflow involves optimizing the molecular geometry of the compound at a chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). Following geometry optimization, frequency calculations can be performed to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies and their corresponding intensities and activities can then be compared with experimental data to provide a detailed assignment of the observed spectral bands.
The table below showcases a representative comparison between computationally predicted and experimentally observed vibrational frequencies for key functional groups in a molecule like this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP/6-311+G(d,p)) | Experimental Frequency (cm⁻¹) |
| S=O asymmetric stretch | 1380 | 1375 |
| S=O symmetric stretch | 1190 | 1185 |
| C-Cl stretch | 750 | 745 |
| S-O-C stretch | 950 | 940 |
| Aromatic C-H stretch | 3100-3000 | 3080-3050 |
Note: The predicted frequencies are often scaled by a factor to improve agreement with experimental data.
Furthermore, TD-DFT calculations can be employed to predict the electronic absorption spectrum (UV-Vis) of this compound. These calculations provide information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π). This allows for a theoretical understanding of the color and photophysical properties of the compound. For instance, TD-DFT can help identify the molecular orbitals involved in the electronic transitions, providing insight into charge transfer characteristics within the molecule upon excitation.
The prediction of NMR spectra is another area where computational chemistry excels. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the optimized geometry, the chemical shifts can be predicted. These theoretical chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can be invaluable in assigning the signals in experimental NMR spectra, especially for complex molecules.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the molecular-level investigation of Phenyl 4-chlorobenzenesulfonate (B8647990), offering insights into its atomic arrangement and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the chemical structure of Phenyl 4-chlorobenzenesulfonate. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR, the chemical shifts of the protons on the phenyl and chlorophenyl rings provide evidence for the compound's structure. For instance, in related phenyl-containing compounds, proton resonances are typically observed in the aromatic region of the spectrum. core.ac.uk The specific coupling patterns and integration values of these signals allow for the assignment of each proton to its specific position on the aromatic rings.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the differentiation of each carbon atom in the phenyl and 4-chlorobenzenesulfonate moieties. rsc.orgrsc.org Data from ¹³C NMR studies of similar aromatic compounds can be used to predict and confirm the assignments of the carbon signals in this compound. organicchemistrydata.org
Table 1: Representative NMR Data for Phenyl-Containing Compounds
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |
| ¹H | 6.5 - 8.3 | Multiplets, Doublets | Aromatic protons, specific shifts and coupling constants depend on substitution patterns. core.ac.ukrsc.org |
| ¹³C | 110 - 165 | Singlets | Aromatic carbons, quaternary carbons will have different intensities. rsc.orgrsc.orgorganicchemistrydata.org |
This table provides generalized data ranges based on similar structures. Actual values for this compound may vary.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The sulfonate group (S=O) exhibits strong, characteristic absorption bands in the IR spectrum. Additionally, the C-S, C-O, and aromatic C-H and C=C bonds will show distinct vibrational frequencies. The analysis of the IR spectrum provides a molecular fingerprint, confirming the presence of these key functional components. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. msu.edu The aromatic rings in this compound contain π-electrons that can be excited by UV radiation, resulting in characteristic absorption bands. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings. nist.govresearchgate.netnih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. researchgate.net The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification by comparing it to spectral libraries. shimadzu.comnih.govnih.gov GC-MS can also be used for quantitative analysis by creating a calibration curve with standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of this compound. sielc.comresearchgate.netbasicmedicalkey.com These methods are particularly useful for non-volatile or thermally labile compounds.
In HPLC and UHPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For this compound, reversed-phase columns, such as those with C18 or phenyl stationary phases, are commonly employed. thermofisher.comrestek.com Detection is often achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. ulaval.ca
UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of smaller particle size columns (typically sub-2 µm). ulaval.caulaval.casigmaaldrich.comamazonaws.comuacj.mx The development of a robust UHPLC method with UV detection allows for the sensitive and accurate quantification of this compound in various samples. ulaval.caulaval.ca
Table 2: Comparison of Chromatographic Techniques
| Technique | Principle | Analytes | Detection | Key Advantages |
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | Volatile and semi-volatile compounds. | Mass Spectrometry (MS). | High sensitivity and specificity, provides structural information. shimadzu.comnih.gov |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile and thermally labile compounds. | UV, MS, etc. | Wide applicability, robust and reliable for quantification. sielc.combasicmedicalkey.com |
| UHPLC | A high-pressure version of HPLC using smaller particles for the stationary phase. | Similar to HPLC. | UV, MS, etc. | Faster analysis, higher resolution, and lower solvent consumption. ulaval.casigmaaldrich.comamazonaws.com |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))
Thermal analysis techniques are pivotal in understanding the thermal stability and decomposition profile of this compound. These methods measure changes in the physical and chemical properties of a material as a function of temperature.
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. DTA detects thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), which can be endothermic (absorbing heat) or exothermic (releasing heat). A DTA curve for this compound would show peaks corresponding to these events, providing a thermal fingerprint of the compound. For instance, an endothermic peak would indicate melting, while exothermic peaks might correspond to decomposition processes.
A hypothetical TGA and DTA analysis for this compound would be expected to show stability up to a certain temperature, followed by one or more decomposition steps. The data table below illustrates a possible, though not experimentally verified, thermal decomposition profile.
Hypothetical Thermal Analysis Data for this compound
| Thermal Event | Temperature Range (°C) | Mass Loss (%) (from TGA) | DTA Peak |
|---|---|---|---|
| Melting | ~80-90 | 0 | Endothermic |
| Onset of Decomposition | >350 | >5 | Exothermic |
| Major Decomposition | 380-420 | Significant | Strong Exothermic |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, chlorine, oxygen, and sulfur) in a sample of this compound. This experimental data is then compared with the theoretical percentages calculated from its molecular formula, C₁₂H₉ClO₃S, to confirm the compound's empirical formula and assess its purity.
The theoretical elemental composition of this compound is calculated based on its molecular weight of 268.71 g/mol . chemspider.com
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 144.12 | 53.63 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 3.38 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.19 |
| Oxygen | O | 16.00 | 3 | 48.00 | 17.86 |
| Sulfur | S | 32.07 | 1 | 32.07 | 11.93 |
| Total | | | | 268.73 | 100.00 |
An experimental analysis would involve combusting a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, etc.) are collected and measured to determine the mass of each element present. The percentage composition is then calculated and compared to the theoretical values. A close correlation between the experimental and theoretical percentages would confirm the empirical formula of the synthesized compound.
Comparison of Theoretical and Hypothetical Experimental Elemental Analysis
| Element | Theoretical % | Experimental % (Hypothetical) |
|---|---|---|
| Carbon (C) | 53.63 | 53.59 |
| Hydrogen (H) | 3.38 | 3.41 |
| Chlorine (Cl) | 13.19 | 13.15 |
Note: The percentage of oxygen is often determined by difference.
Environmental Behavior and Non Toxicological Degradation Pathways
Abiotic Transformation Mechanisms of Phenyl 4-Chlorobenzenesulfonate (B8647990) in the Environment
Abiotic transformation processes, which are non-biological in nature, play a significant role in the environmental degradation of organic compounds. For Phenyl 4-chlorobenzenesulfonate, the primary abiotic pathways of interest are hydrolysis and photolysis.
Hydrolysis:
Photolysis:
Photolysis, or photodegradation, is the breakdown of chemical compounds by photons. The aromatic rings and the chlorine substituent in this compound suggest that it may absorb ultraviolet (UV) radiation from sunlight, leading to its degradation. Research on the photodegradation of other aromatic compounds, such as phenylurea herbicides and decabrominated diphenyl ether, demonstrates that sunlight can induce their breakdown in water and soil scilit.commdpi.com. The photodegradation of decabrominated diphenyl ether in soil suspensions was found to follow pseudo-first-order kinetics, with the rate being influenced by factors like light wavelength and intensity, as well as the presence of soil particles which can have a shielding effect mdpi.com. It is plausible that this compound undergoes similar photodegradation processes, potentially leading to the cleavage of the ester bond or the dechlorination of the benzene (B151609) ring.
Biotic Degradation Pathways and Microbial Metabolism Studies
The biodegradation of this compound by microorganisms is a critical pathway for its removal from the environment. While direct studies on this specific compound are limited, research on the microbial metabolism of structurally related compounds provides a strong basis for understanding its potential biotic degradation.
The structure of this compound contains a chlorophenyl group, which is a common moiety in various pesticides and industrial chemicals. Numerous studies have investigated the microbial degradation of chlorinated aromatic compounds.
Degradation of the Chlorinated Benzene Moiety:
Bacteria capable of degrading chlorinated benzenes and chlorophenols have been isolated and characterized. For example, certain aerobic bacteria can initiate the degradation of chlorobenzenes by using dioxygenase enzymes to yield chlorocatechols arizona.edu. These intermediates are then further metabolized, leading to ring cleavage and eventual mineralization to carbon dioxide and chloride ions arizona.edu. The degradation of 4-chlorophenol (B41353) has been shown to proceed via the formation of 4-chlorocatechol, which is then cleaved through either a modified ortho- or meta-ring cleavage pathway nih.gov.
Degradation of the Phenyl Ester Moiety:
The ester linkage in this compound is also a potential site for microbial attack. Esterase enzymes, which are widespread in microorganisms, can catalyze the hydrolysis of ester bonds. This would lead to the formation of 4-chlorobenzenesulfonic acid and phenol (B47542). Phenol itself is a well-known biodegradable compound, with many microbial species capable of using it as a carbon and energy source.
Co-metabolism:
In some cases, the degradation of a compound may occur through co-metabolism, where the microorganism does not use the compound as a primary source of carbon and energy but degrades it in the presence of other growth-supporting substrates. The degradation of isopropyl-N-3-chlorophenylcarbamate (CIPC) by pure cultures of bacteria has been shown to proceed via the production of 3-chloroaniline, indicating the cleavage of the carbamate (B1207046) linkage nih.gov. This suggests that microbial communities in the environment may be able to transform this compound through similar co-metabolic processes.
| Microorganism Type | Potential Degradation Action on this compound Structure | Potential Intermediate Products | Reference |
| Aerobic Bacteria | Dioxygenase attack on the chlorophenyl ring | Chlorocatechols | arizona.edunih.gov |
| Esterase-producing Microorganisms | Hydrolysis of the ester linkage | 4-chlorobenzenesulfonic acid, Phenol | - |
| Bacteria capable of co-metabolism | Transformation in the presence of other substrates | Various transformation products | nih.gov |
Environmental Mobility and Fate Studies in Various Compartments (e.g., Water, Soil)
The environmental mobility and fate of this compound are determined by its physicochemical properties and its interactions with different environmental compartments such as water and soil.
Sorption and Transport in Soil:
The movement of organic compounds in soil is largely influenced by their sorption to soil particles. The sorption of non-polar organic chemicals is often correlated with the organic carbon content of the soil nih.gov. Compounds with higher hydrophobicity tend to sorb more strongly to soil organic matter. The leaching potential of a chemical, or its likelihood to move through the soil profile to groundwater, is inversely related to its sorption. Studies on the leaching of nonsteroidal anti-inflammatory drugs (NSAIDs) in soils have shown that mobility is related to their chemical characteristics and soil properties like organic matter and clay content nih.gov. Given the presence of both a phenyl and a chlorophenyl group, this compound is expected to exhibit moderate sorption to soil, which would limit its mobility.
Fate in Water:
In aquatic environments, the fate of this compound would be influenced by processes such as hydrolysis, photolysis, and biodegradation, as discussed in the previous sections. Its water solubility will also play a role in its distribution. The compound may partition to sediment, especially in water bodies with high organic matter content in the sediment.
| Environmental Compartment | Key Processes Influencing Fate and Mobility | Expected Behavior of this compound | References |
| Soil | Sorption to organic matter, Leaching | Moderate sorption, Limited to moderate leaching potential | nih.govnih.gov |
| Water | Hydrolysis, Photolysis, Biodegradation, Partitioning to sediment | Degradation through abiotic and biotic pathways, Potential for partitioning to sediment | - |
Analytical Approaches for Monitoring this compound and its Degradation Products in Environmental Samples
The detection and quantification of this compound and its potential degradation products in environmental matrices like water and soil require sensitive and specific analytical methods. The complexity of these matrices often necessitates sample preparation steps to extract and concentrate the analytes of interest prior to instrumental analysis.
Sample Preparation:
Commonly used sample preparation techniques for organic pollutants in environmental samples include solid-phase extraction (SPE) for water samples and various extraction methods for soil and sediment samples nih.govmdpi.com. SPE allows for the concentration of the analyte and the removal of interfering substances from the sample matrix nih.gov.
Instrumental Analysis:
The primary instrumental techniques for the analysis of organic micropollutants are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds, a derivatization step may be required to increase their volatility gcms.czup.pt.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for the analysis of a wide range of organic pollutants in environmental samples, including those that are not amenable to GC analysis psu.edupsu.edushimadzu.comresearchgate.netphenomenex.com. This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants without the need for derivatization shimadzu.com.
The development of analytical methods would need to consider the specific physicochemical properties of this compound and its expected degradation products, such as 4-chlorobenzenesulfonic acid and phenol.
| Analytical Technique | Applicability for this compound and its Degradation Products | Key Advantages | References |
| Solid-Phase Extraction (SPE) | Sample preparation for water samples | Concentration of analyte, Removal of interferences | nih.govmdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile degradation products; may require derivatization for the parent compound | High resolution and sensitivity for volatile compounds | gcms.czup.pt |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Direct analysis of the parent compound and its non-volatile degradation products | High sensitivity and selectivity, no derivatization required for many compounds | psu.edupsu.edushimadzu.comresearchgate.netphenomenex.com |
Future Research Directions and Emerging Areas
Development of Novel Synthetic Strategies for Phenyl 4-Chlorobenzenesulfonate (B8647990) Scaffolds
The synthesis of Phenyl 4-chlorobenzenesulfonate and its analogs is a cornerstone for its application in broader research. While traditional methods are well-established, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies.
One promising avenue is the adoption of greener synthetic routes . This includes the use of environmentally benign solvents and reagents, such as employing thiourea (B124793) dioxide as a sulfur dioxide surrogate under mild, air-oxidized conditions for the synthesis of the parent sulfonic acids. rsc.org The development of catalytic systems, particularly those using abundant and non-toxic metals like iron, for the formation of the sulfonate ester linkage is a key area of interest. nih.gov Research into solvent-free reaction conditions or the use of water as a solvent represents a significant step towards sustainable chemical manufacturing. researchgate.netacs.org
Flow chemistry presents another exciting frontier. The use of continuous-flow reactors could offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and easier scalability. The synthesis of this compound precursors, such as 2-(trimethylsilyl)this compound, has been demonstrated in continuous-flow systems, highlighting the potential for this technology in producing these scaffolds efficiently. researchgate.netresearchgate.net
Furthermore, the exploration of enzymatic and biocatalytic methods for the synthesis of chiral or specifically substituted this compound derivatives is an emerging area. While still in its infancy for this specific class of compounds, the broader field of biocatalysis offers the potential for highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing waste.
| Strategy | Potential Advantages | Research Focus |
| Green Chemistry | Reduced environmental impact, lower cost, increased safety. | Use of non-toxic catalysts (e.g., iron) nih.gov, biodegradable solvents, and sustainable reagents. rsc.org |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability. | Optimization of reactor design and reaction conditions for continuous production. researchgate.netresearchgate.net |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions. | Discovery and engineering of enzymes for sulfonate ester formation. |
Exploration of Undiscovered Reactivity Patterns and Catalytic Applications
The reactivity of this compound is largely dominated by its excellent leaving group ability in nucleophilic substitution and cross-coupling reactions. However, there is significant potential for discovering new reactivity patterns and expanding its role in catalysis.
Future research will likely focus on the catalytic transformation of the sulfonate group itself . While often considered a stable spectator, recent studies have shown that aryl sulfonates can act as sulfonylation reagents. researchgate.net Exploring the catalytic activation of the sulfur-oxygen or aryl-sulfur bonds could lead to novel synthetic methodologies for the construction of sulfones, sulfonamides, and other sulfur-containing compounds, which are prevalent in pharmaceuticals.
The role of this compound as an electrophile in cross-coupling reactions continues to be an active area of research. The development of new catalytic systems, particularly those based on earth-abundant metals like iron, for coupling with a wider range of organometallic reagents is a key objective. nih.govresearchgate.net The differential reactivity of the chloro- and benzenesulfonate (B1194179) moieties on the same molecule allows for sequential cross-coupling reactions, enabling the rapid assembly of complex molecular architectures.
Additionally, the potential for this compound to participate in aryne generation offers a powerful tool for the synthesis of complex aromatic systems. The use of 2-(trimethylsilyl)this compound as an aryne precursor has been successfully demonstrated. acs.orgacs.org Future work will likely focus on expanding the scope of aryne precursors based on the this compound scaffold and exploring their applications in total synthesis and materials science.
| Reactivity Type | Description | Potential Applications |
| Sulfonate Group Transformation | Catalytic activation and cleavage of S-O or Ar-S bonds. | Synthesis of sulfones, sulfonamides, and other organosulfur compounds. researchgate.net |
| Advanced Cross-Coupling | Use as an electrophile with novel, earth-abundant metal catalysts. nih.govresearchgate.net | Efficient construction of biaryls and other complex molecules for drug discovery and materials science. |
| Aryne Generation | Formation of highly reactive aryne intermediates from substituted precursors. acs.org | Total synthesis of natural products and development of functional materials. acs.orgacs.org |
Advanced Applications in Chemical Biology and Advanced Materials
The unique properties of the this compound scaffold make it an attractive candidate for applications in chemical biology and the development of advanced materials.
In chemical biology , derivatives of this compound are being explored as potential therapeutic agents and molecular probes. For example, various derivatives have been synthesized and evaluated as inhibitors of enzymes such as ectonucleotidases and aldose reductase, which are implicated in a range of diseases. nih.govresearchgate.net The aryl sulfonate moiety can act as a key pharmacophore, and its substitution pattern can be tuned to optimize potency and selectivity. nih.gov Future research will focus on designing and synthesizing libraries of this compound derivatives for screening against a wider range of biological targets. researchgate.net The development of these compounds as covalent probes to study enzyme function and activity in complex biological systems is another promising direction.
In the field of advanced materials , the incorporation of the sulfonate group can impart unique properties to polymers. Sulfonated polymers are known for their enhanced ion conductivity, hydrophilicity, and thermal stability. rsc.org This makes them suitable for applications such as proton exchange membranes in fuel cells, water filtration membranes, and flame retardants. rsc.orgresearchgate.net Future research will involve the synthesis of novel monomers based on this compound to create polymers with tailored properties. For instance, polysulfonates can be designed for controlled degradation, which is useful for creating functional polymers with specific lifetimes. rsc.org
| Field | Application | Research Direction |
| Chemical Biology | Enzyme inhibitors, molecular probes. | Design of targeted inhibitors for diseases nih.govresearchgate.net, development of activity-based probes. |
| Advanced Materials | Functional polymers, membranes. | Synthesis of novel sulfonated polymers with tailored properties for fuel cells and filtration. rsc.org |
| Advanced Materials | Flame retardants. | Incorporation into polymer matrices to enhance fire safety without compromising other properties. |
Integration of this compound into Supramolecular Chemistry and Nanotechnology
The sulfonate group is a versatile functional handle for building ordered structures on the nanoscale, opening up exciting possibilities in supramolecular chemistry and nanotechnology.
In supramolecular chemistry , the sulfonate group's ability to coordinate with metal ions and participate in hydrogen bonding makes it an excellent building block for metal-organic frameworks (MOFs) and coordination polymers. researchgate.net Although sulfonates are generally considered weakly coordinating, their use in conjunction with other ligands can lead to the formation of stable, porous structures. researchgate.net Future research will focus on designing and synthesizing this compound-based linkers to create novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
In the realm of nanotechnology , this compound and its derivatives can be used to functionalize the surfaces of nanoparticles, imparting new properties and enabling their use in various applications. For instance, sulfonate-functionalized nanoparticles can be used as catalysts or for creating layered thin films. ijnc.ir The formation of self-assembled monolayers (SAMs) on various substrates is another area of intense research. Sulfonate-terminated SAMs can create surfaces with high negative charge density, which can be used to control surface wetting, adhesion, and biocompatibility. researchgate.net The integration of this compound into these systems could lead to the development of advanced sensors, electronic devices, and biomedical implants.
| Area | Concept | Future Prospects |
| Supramolecular Chemistry | Building blocks for Metal-Organic Frameworks (MOFs). | Design of this compound-based linkers for custom MOFs with applications in catalysis and gas storage. researchgate.net |
| Nanotechnology | Surface functionalization of nanoparticles. | Creation of catalytic nanoparticles and layered materials with controlled properties. ijnc.ir |
| Nanotechnology | Self-Assembled Monolayers (SAMs). | Development of functional surfaces for sensors, electronics, and biomedical devices. researchgate.net |
Design of High-Throughput Screening Methodologies for this compound Derivatives
To fully unlock the potential of this compound derivatives, particularly in drug discovery and materials science, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid testing of large libraries of compounds to identify those with desired properties.
Future research in this area will focus on creating robust and efficient screening assays tailored to the specific applications of this compound derivatives. For example, in the context of drug discovery, this would involve developing biochemical or cell-based assays to screen for inhibitory activity against specific enzyme targets. nih.govacs.org The design of fluorescent or colorimetric probes that respond to the binding or reaction of a this compound derivative could greatly facilitate the screening process.
For materials science applications, HTS methodologies could be developed to rapidly assess properties such as catalytic activity, thermal stability, or conductivity. This might involve the use of automated robotic systems to prepare and test arrays of different polymer formulations or surface modifications. The integration of computational modeling and machine learning with HTS data can further accelerate the discovery of new materials with optimal properties.
A key challenge will be the synthesis of diverse libraries of this compound derivatives for screening. The development of combinatorial and parallel synthesis techniques, potentially leveraging the novel synthetic strategies outlined in section 8.1, will be essential to generate the necessary chemical diversity for successful HTS campaigns. researchgate.net
| Screening Goal | Methodology | Key Considerations |
| Drug Discovery | Biochemical and cell-based assays. | Development of specific probes, target validation, library synthesis. nih.govacs.org |
| Catalyst Discovery | Parallel reaction screening. | Miniaturization of reactions, rapid product analysis (e.g., by mass spectrometry). |
| Materials Science | Automated property testing. | Development of high-throughput methods for measuring thermal, mechanical, and conductive properties. |
Q & A
What synthetic methodologies are optimized for high-yield preparation of phenyl 4-chlorobenzenesulfonate, and how are competing side reactions minimized?
Basic Research Question
this compound is typically synthesized via sulfonation reactions. A reported method involves reacting 4-chlorobenzenesulfonyl chloride with phenol under basic conditions, achieving a 92% yield using anhydrous solvents and controlled stoichiometry to suppress hydrolysis or disulfonation side products . Key parameters include maintaining a reaction temperature below 30°C and using triethylamine as a base to neutralize HCl by-products. Post-synthesis purification via recrystallization in acetonitrile ensures high purity (>95%) .
How do spectroscopic and crystallographic techniques validate the structural integrity of this compound derivatives?
Basic Research Question
1H and 13C NMR are critical for confirming substitution patterns. For this compound, aromatic protons appear as doublets at δ 7.76–7.23 ppm (J = 8.7–8.8 Hz) due to para-substitution, while the sulfonate group induces deshielding in adjacent carbons (δ 141.16–149.59 ppm) . X-ray crystallography (e.g., using SHELXL ) resolves torsional angles between aromatic rings (e.g., 50.97° in Schiff base derivatives) and validates bond lengths (C–S = 1.76–1.78 Å) . IR spectroscopy confirms sulfonate vibrations at 1308–1152 cm⁻¹ and C–Cl stretches at 730 cm⁻¹ .
What mechanistic insights explain the reactivity of this compound in iron-catalyzed cross-coupling reactions?
Advanced Research Question
In iron-catalyzed reactions with alkyl Grignard reagents, this compound undergoes selective C–O bond cleavage due to the electrophilic sulfonate group activating the aromatic ring. Kinetic studies suggest a radical-mediated pathway, where Fe(III) intermediates stabilize transition states, enabling coupling with tert-butyl groups (91% yield) . Competing pathways, such as aryl chloride displacement, are suppressed by steric hindrance from the sulfonate group.
How do microbial degradation pathways of this compound inform environmental remediation strategies?
Advanced Research Question
Pseudomonas aeruginosa strain RW41 mineralizes this compound via a meta-cleavage pathway. The sulfonate group is enzymatically desulfonated to 4-chlorophenol, which is further oxidized by dioxygenases to maleylacetate. Isotopic labeling studies (13C/14C) confirm complete mineralization to CO₂ under aerobic conditions . This pathway is pH-sensitive, with optimal activity at pH 7.2–7.5, and is inhibited by competing substrates like benzenesulfonate.
What strategies resolve contradictions in biological activity data for this compound derivatives?
Advanced Research Question
Discrepancies in antimicrobial efficacy (e.g., against Candida albicans) arise from substituent effects. For example, methoxy groups at the ortho position enhance antifungal synergy with fluconazole (80% inhibition at 50 µM), while electron-withdrawing groups reduce membrane permeability . Structure-activity relationship (SAR) models prioritize logP values (2.8–3.5) and polar surface area (<90 Ų) for optimizing bioavailability.
How are computational methods integrated with experimental data to predict the physicochemical properties of this compound?
Advanced Research Question
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict thermodynamic stability (ΔGf = −245 kJ/mol) and charge distribution, highlighting the sulfonate group’s electron-withdrawing effect (Mulliken charge = −0.72) . Molecular dynamics simulations correlate melting points (162–235°C) with intermolecular π-π stacking distances (3.4–3.6 Å), validated by differential scanning calorimetry (DSC) .
What experimental design considerations are critical for crystallizing this compound derivatives for X-ray analysis?
Advanced Research Question
Slow evaporation of acetonitrile solutions at 4°C promotes single-crystal growth by reducing nucleation rates. SHELXTL software refines twinned data (R-factor < 5%) using the HKLF5 format. Hydrogen-bonding networks (e.g., C11–H11⋯O5, 2.89 Å) stabilize crystal packing, while disorder in flexible substituents is modeled with PART instructions .
How do substituents on the phenyl ring influence the hydrolytic stability of this compound?
Advanced Research Question
Electron-donating groups (e.g., methoxy) accelerate hydrolysis by increasing the electron density at the sulfonate ester (t1/2 = 12 h at pH 7 vs. 48 h for unsubstituted derivatives). Kinetic studies (HPLC monitoring) reveal pseudo-first-order kinetics (kobs = 0.058 h⁻¹) under alkaline conditions. Steric effects from tert-butyl groups reduce hydrolysis rates by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
